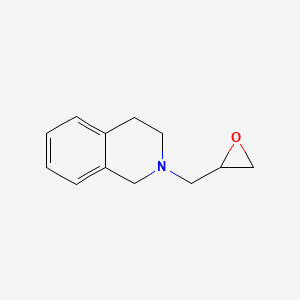

N-(4-methylbenzyl)cyclopentanamine

Overview

Description

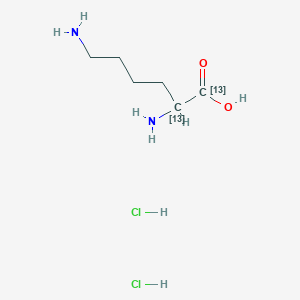

N-(4-methylbenzyl)cyclopentanamine, also known as MBCP, is a cyclic amine found in a variety of pharmaceuticals and other commercial products. It is a cyclic amine derived from cyclohexanamine, and is a structural analog of the neurotransmitter dopamine. MBCP has been studied for its potential use in a variety of therapeutic applications, including the treatment of depression, anxiety, and other neurological disorders.

Scientific Research Applications

1. Nucleoside Transport Proteins Inhibition

N-(4-methylbenzyl)cyclopentanamine, as a cyclopentylamine derivative, has shown potential in the inhibition of nucleoside transport proteins. Specifically, alkylamine substituents at certain positions of nucleoside analogs can significantly increase affinity for these transport proteins. Compounds like LUF5942, with a cyclopentylamine group, demonstrated high affinity, comparable to known inhibitors like NBTI, but with a significantly lower polar surface area, suggesting potential for further development and application in medicinal chemistry (Tromp et al., 2005).

2. Synthesis of Organometallic Compounds

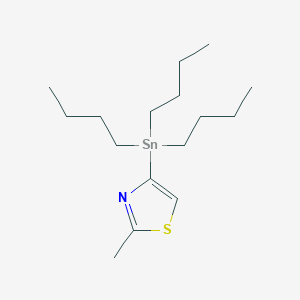

In another domain, N-(4-methylbenzyl)cyclopentanamine related compounds have been involved in the synthesis of organometallic compounds such as deca(4-methylbenzyl)ferrocene and -stannocene. These processes highlight the chemical versatility and potential applicability of N-(4-methylbenzyl)cyclopentanamine derivatives in the field of organometallic chemistry, offering insights into the synthesis and structural characteristics of these complex molecules (Schumann et al., 2005).

3. PET Tracer for NMDA Receptors

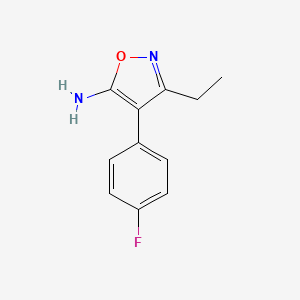

The derivative N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine was developed and evaluated as a PET tracer for NR2B subunit-containing NMDA receptors. This study showcases the potential of N-(4-methylbenzyl)cyclopentanamine derivatives in the field of neuroimaging, particularly in the visualization and study of NMDA receptors, which play a crucial role in various neurodegenerative disorders (Christiaans et al., 2014).

properties

IUPAC Name |

N-[(4-methylphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13/h6-9,13-14H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHZDMWEUGLXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)cyclopentanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)

![N,N'-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-A:2',3'-I]carbazole-6,9-diyl)bis[9,10-dihydro-9,10-dioxoanthracene-2-carboxamide]](/img/structure/B1611779.png)

![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)

![4-[(R)-[(2S)-5-Ethyl-1-[[7-[[(5R)-2-ethyl-5-[(S)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]naphthalen-2-yl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;dibromide](/img/structure/B1611783.png)